1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
Overview
Description
1-Benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol is a heterocyclic aromatic organic compound characterized by its benzyl group, bromophenyl group, and imidazole ring with a thiol group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-benzyl-1H-imidazole-2-thiol and 4-bromobenzaldehyde.
Reaction Conditions: The reaction involves a condensation process under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Process Optimization: Continuous flow chemistry and other advanced techniques are employed to optimize the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can undergo reduction reactions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Reduced Imidazoles: Formed through the reduction of the imidazole ring.
Substituted Bromophenyl Compounds: Produced from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Applied in the development of new materials and chemical processes.
Future Directions
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-1H-imidazole-2-thiol: Lacks the bromophenyl group, resulting in different chemical properties and reactivity.
5-(4-Bromophenyl)-1H-imidazole-2-thiol: Does not have the benzyl group, affecting its solubility and biological activity.
1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.
Properties
IUPAC Name |
3-benzyl-4-(4-bromophenyl)-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJVHNPNNEWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.